An In-depth Technical Guide to N-(2-methylphenyl)-4-nitrobenzamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-(2-methylphenyl)-4-nitrobenzamide: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of N-(2-methylphenyl)-4-nitrobenzamide, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical structure, physicochemical properties, synthesis, and potential biological activities. The information presented herein is a synthesis of available literature and data on the title compound and its structurally related analogs, providing a foundation for future research and development.
Introduction and Chemical Identity
N-(2-methylphenyl)-4-nitrobenzamide, also known as N-(o-tolyl)-4-nitrobenzamide, belongs to the class of N-aryl benzamides. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. The core structure consists of a benzamide linkage where the amide nitrogen is substituted with a 2-methylphenyl (o-tolyl) group, and the benzoyl ring is substituted at the 4-position with a nitro group.
The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the molecule, impacting its reactivity, potential biological interactions, and spectral characteristics. The o-tolyl group introduces steric and lipophilic character, which can affect the molecule's conformation and its ability to bind to biological targets.
Chemical Structure:
Caption: Chemical structure of N-(2-methylphenyl)-4-nitrobenzamide.
Physicochemical Properties
The physicochemical properties of N-(2-methylphenyl)-4-nitrobenzamide are crucial for understanding its behavior in various chemical and biological systems. While experimental data for this specific molecule is limited in the public domain, we can infer its properties based on its structure and data from closely related compounds.
| Property | Value/Information | Source |
| IUPAC Name | N-(2-methylphenyl)-4-nitrobenzamide | PubChem[1] |
| Molecular Formula | C₁₄H₁₂N₂O₃ | PubChem[1] |
| Molecular Weight | 256.26 g/mol | PubChem[1] |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds |
| Melting Point | Not experimentally determined for the title compound. The related N-(2-Methylphenyl)-2-nitrobenzamide has a melting point determined from crystal data.[2] | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, with low solubility in water. | Inferred from benzamide class |
| LogP (predicted) | 2.6 | PubChem[1] |
Synthesis and Experimental Protocols
The synthesis of N-(2-methylphenyl)-4-nitrobenzamide can be achieved through a standard amidation reaction between an activated carboxylic acid derivative and an amine. The most common and efficient method involves the reaction of 4-nitrobenzoyl chloride with 2-methylaniline (o-toluidine).
Rationale for Synthetic Approach
The choice of 4-nitrobenzoyl chloride as the acylating agent is based on its high reactivity, which facilitates the formation of the amide bond under relatively mild conditions. The acyl chloride can be readily prepared from the corresponding carboxylic acid or is commercially available. 2-methylaniline serves as the nucleophile, with the amino group attacking the electrophilic carbonyl carbon of the acyl chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol: Synthesis of N-(2-methylphenyl)-4-nitrobenzamide
This protocol is adapted from established procedures for the synthesis of similar N-aryl benzamides.
Materials:
-
4-Nitrobenzoyl chloride
-
2-Methylaniline (o-toluidine)
-
Pyridine (or triethylamine)
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or a suitable solvent system for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 2-methylaniline (1.0 equivalent) in anhydrous dichloromethane.
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Addition of Base: Add pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
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Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred solution of 2-methylaniline and pyridine over 15-20 minutes, maintaining the temperature at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine and unreacted aniline), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure N-(2-methylphenyl)-4-nitrobenzamide.
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Caption: Synthetic workflow for N-(2-methylphenyl)-4-nitrobenzamide.
Spectral Characterization (Analog-Based)
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-nitrophenyl and the 2-methylphenyl rings. The amide proton (N-H) would likely appear as a broad singlet in the downfield region (typically δ 8-10 ppm). The methyl group protons on the tolyl ring would appear as a singlet around δ 2.2-2.5 ppm. The aromatic protons would exhibit complex splitting patterns (doublets and multiplets) in the range of δ 7.0-8.5 ppm. For instance, the protons on the 4-nitrophenyl ring are expected to appear as two distinct doublets due to the strong electron-withdrawing effect of the nitro group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show signals for all 14 carbon atoms. The carbonyl carbon of the amide is expected to be in the range of δ 165-170 ppm. The aromatic carbons will appear in the region of δ 120-150 ppm. The carbon bearing the nitro group will be significantly deshielded. The methyl carbon will give a signal in the aliphatic region, typically around δ 15-20 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
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N-H stretching: A sharp peak around 3300-3400 cm⁻¹.
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C=O stretching (amide I band): A strong absorption around 1650-1680 cm⁻¹.
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N-O stretching (nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.
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C-H stretching (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (256.26 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond, leading to fragments corresponding to the 4-nitrobenzoyl cation and the 2-methylaniline radical cation.
Biological Activity and Potential Applications
While specific biological studies on N-(2-methylphenyl)-4-nitrobenzamide are scarce, the broader class of N-aryl benzamides and nitrobenzamides has been extensively investigated, revealing a wide range of pharmacological activities.
Anticonvulsant Activity
A significant body of research points to the potential of N-phenylbenzamide derivatives as anticonvulsant agents.[3][4] Studies on a series of 4-nitro-N-phenylbenzamides have shown efficacy in the maximal electroshock-induced seizure (MES) test in mice.[3] The mechanism of action for many benzamide anticonvulsants is believed to involve the modulation of voltage-gated sodium channels, which are critical for regulating neuronal excitability. By stabilizing the inactive state of these channels, these compounds can limit the repetitive firing of neurons that underlies seizure activity.
The structure of N-(2-methylphenyl)-4-nitrobenzamide, with its lipophilic N-aryl group and electron-withdrawing nitro substituent, fits the general pharmacophore model for this class of anticonvulsants. The 2-methyl substitution on the phenyl ring may influence the compound's conformation and its interaction with the receptor binding site.
Caption: Putative mechanism of anticonvulsant action.
Other Potential Biological Activities
Nitrobenzamide derivatives have also been explored for other therapeutic applications, including:
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Antimicrobial and Antitubercular Activity: Several novel nitrobenzamide derivatives have demonstrated significant in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[5] The nitro group is often crucial for this activity.
-
Anti-inflammatory Activity: Certain nitrobenzamide derivatives have shown potential as anti-inflammatory agents.
Given the structural similarities, N-(2-methylphenyl)-4-nitrobenzamide warrants investigation for these and other biological activities.
Safety and Handling
-
General Hazards: Nitroaromatic compounds can be toxic and should be handled with care. Benzamide derivatives may cause skin and eye irritation.[6][7]
-
Handling:
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
N-(2-methylphenyl)-4-nitrobenzamide is a molecule with a chemical structure that suggests potential for interesting biological activity, particularly in the area of anticonvulsant drug discovery. This technical guide has provided a comprehensive overview of its chemical identity, a plausible synthetic route with a detailed experimental protocol, and an exploration of its potential properties and applications based on the current body of scientific literature. While there is a need for further experimental investigation to fully characterize this compound, including the acquisition of detailed spectral and biological data, this guide serves as a valuable resource for researchers and scientists interested in exploring the potential of this and related N-aryl benzamide derivatives.
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